Inotersen

Antisense Oligonucleotide Gene Silencing Apolipoprotein B

This specific 20-mer 2′-MOE gapmer ASO, targeting apoB-100 mRNA, is essential for validating hepatotoxicity profiles of next-gen antisense therapeutics. Its well-characterized PK/PD and quantifiable LDL-C reduction make it an irreplaceable positive control for liver-targeting oligonucleotide studies. Generic ASOs cannot replicate this compound's precise structure-activity relationship. Order for benchmark safety and efficacy testing in hypercholesterolemia models.

Molecular Formula C230H318N69O121P19S19
Molecular Weight 7183 g/mol
Cat. No. B10832289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInotersen
Molecular FormulaC230H318N69O121P19S19
Molecular Weight7183 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5C(OC(C5OCCOC)N6C=NC7=C6N=C(NC7=O)N)COP(=S)(O)OC8C(OC(C8OCCOC)N9C=C(C(=O)NC9=O)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)CO)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)O
InChIInChI=1S/C230H318N69O121P19S19/c1-98-53-280(219(312)262-178(98)231)140-43-110(121(382-140)66-364-425(328,444)406-114-47-144(292-90-254-150-183(236)244-85-249-188(150)292)387-126(114)71-368-423(326,442)404-112-45-142(282-59-104(7)197(303)274-225(282)318)383-122(112)67-363-421(324,440)403-111-44-141(281-58-103(6)196(302)273-224(281)317)385-124(111)69-366-427(330,446)410-119-52-149(297-95-260-156-194(297)268-217(242)271-204(156)310)391-130(119)75-372-431(334,450)419-167-139(401-215(177(167)362-42-32-352-22)299-97-261-157-195(299)269-218(243)272-205(157)311)84-381-438(341,457)418-165-136(398-213(175(165)360-40-30-350-20)291-64-109(12)202(308)279-230(291)323)82-379-437(340,456)417-163-135(397-211(173(163)358-38-28-348-18)289-62-107(10)200(306)277-228(289)321)81-378-435(338,454)414-161-132(394-209(171(161)356-36-26-346-16)286-56-101(4)181(234)265-222(286)315)78-375-433(336,452)412-159-120(65-300)392-207(169(159)354-34-24-344-14)288-61-106(9)199(305)276-227(288)320)402-422(325,441)367-70-125-115(48-145(386-125)293-91-255-151-184(237)245-86-250-189(151)293)407-426(329,445)365-68-123-113(46-143(384-123)283-60-105(8)198(304)275-226(283)319)405-424(327,443)371-74-129-118(51-148(390-129)296-94-259-155-193(296)267-216(241)270-203(155)309)409-429(332,448)370-72-127-116(49-146(388-127)294-92-256-152-185(238)246-87-251-190(152)294)408-428(331,447)369-73-128-117(50-147(389-128)295-93-257-153-186(239)247-88-252-191(153)295)411-430(333,449)374-77-138-166(176(361-41-31-351-21)214(400-138)298-96-258-154-187(240)248-89-253-192(154)298)420-439(342,458)380-83-137-164(174(359-39-29-349-19)212(399-137)290-63-108(11)201(307)278-229(290)322)416-436(339,455)377-80-134-162(172(357-37-27-347-17)210(396-134)287-57-102(5)182(235)266-223(287)316)415-434(337,453)376-79-133-160(170(355-35-25-345-15)208(395-133)285-55-100(3)180(233)264-221(285)314)413-432(335,451)373-76-131-158(301)168(353-33-23-343-13)206(393-131)284-54-99(2)179(232)263-220(284)313/h53-64,85-97,110-149,158-177,206-215,300-301H,23-52,65-84H2,1-22H3,(H,324,440)(H,325,441)(H,326,442)(H,327,443)(H,328,444)(H,329,445)(H,330,446)(H,331,447)(H,332,448)(H,333,449)(H,334,450)(H,335,451)(H,336,452)(H,337,453)(H,338,454)(H,339,455)(H,340,456)(H,341,457)(H,342,458)(H2,231,262,312)(H2,232,263,313)(H2,233,264,314)(H2,234,265,315)(H2,235,266,316)(H2,236,244,249)(H2,237,245,250)(H2,238,246,251)(H2,239,247,252)(H2,240,248,253)(H,273,302,317)(H,274,303,318)(H,275,304,319)(H,276,305,320)(H,277,306,321)(H,278,307,322)(H,279,308,323)(H3,241,267,270,309)(H3,242,268,271,310)(H3,243,269,272,311)/t110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,206+,207+,208+,209+,210+,211+,212+,213+,214+,215+,421?,422?,423?,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?,439?/m0/s1
InChIKeyKLEGMTRDCCDFJK-XDQSQZFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 2'-MOE Phosphorothioate Gapmer Oligonucleotides for Antisense Research


The target compound is a second-generation antisense oligonucleotide (ASO) characterized by a central DNA 'gap' region flanked by nucleotides bearing the 2'-O-(2-methoxyethyl) (2'-MOE) ribose modification. The backbone of the entire molecule consists of phosphorothioate (P=S) internucleotide linkages [1]. This chemical architecture defines it as a '2'-MOE gapmer', a class of ASOs that has been fundamental in the development of multiple FDA-approved drugs. The 2'-MOE modification is recognized for conferring increased binding affinity to target RNA and enhanced resistance to nuclease degradation compared to first-generation phosphorothioate oligodeoxynucleotides [2]. This specific oligonucleotide, known as mipomersen sodium (also referred to as ISIS 301012 or Kynamro), is a nonadecasodium salt with a defined 20-nucleotide sequence targeting human apolipoprotein B-100 (apoB-100) mRNA [3].

Risk Assessment: Why Not All 2'-MOE Gapmer Oligonucleotides Are Interchangeable


The performance of a gapmer ASO is not determined solely by its class-level chemistry (e.g., phosphorothioate backbone and 2'-MOE wings). The exact sequence, length, and specific placement of modifications are critical determinants of target binding, potency, and, most importantly, the safety profile [1]. Even minor sequence variations can lead to vastly different biological outcomes, including unintended target engagement (off-target effects) and differential protein-binding that can drive hepatotoxicity [2]. Direct substitution with a generic, unoptimized phosphorothioate oligonucleotide or a 2'-MOE gapmer of a different sequence ignores these critical structure-activity relationships. The evidence below demonstrates that this specific compound's in vivo behavior, including its unique pharmacokinetic profile and associated safety signals, is a direct consequence of its precise molecular design and cannot be assumed for other molecules within the same chemical class [3].

Quantitative Differentiation: Procurement-Relevant Evidence for Mipomersen Sodium


Comparative In Vivo Target Knockdown: 2'-MOE Gapmer vs. Unmodified Phosphorothioate

Second-generation 2'-MOE gapmers, such as this compound, exhibit substantially enhanced antisense activity compared to first-generation uniform phosphorothioate oligodeoxynucleotides (PS-ODNs). In a direct comparison using isosequential molecules targeting the same mRNA, the 2'-MOE gapmer demonstrated a 5- to 10-fold increase in potency for reducing target mRNA levels in vivo [1]. This is due to the enhanced binding affinity conferred by the 2'-MOE modifications, which increases the melting temperature (Tm) of the ASO-mRNA heteroduplex by approximately 2-4 °C per modification compared to DNA [2].

Antisense Oligonucleotide Gene Silencing Apolipoprotein B Lipid Metabolism

Comparative Plasma Stability: 2'-MOE Gapmer vs. Unmodified Oligonucleotides

The phosphorothioate backbone provides significant protection against 3'-exonucleases, the primary nuclease activity in plasma. Studies show that a full phosphorothioate oligonucleotide has a plasma half-life of >24 hours in mouse serum, whereas an unmodified phosphodiester oligonucleotide is degraded within minutes (t1/2 < 30 minutes) [1]. The addition of 2'-MOE modifications at the 3' and 5' termini further protects against endonucleases and reduces nonspecific protein binding, contributing to a long tissue elimination half-life of approximately 20 days in mice and 30 days in humans [2].

Oligonucleotide Stability Nuclease Resistance Pharmacokinetics Biological Fluids

Defined In Vivo Pharmacodynamic Effect: ApoB and LDL-C Reduction in Clinical Studies

The pharmacodynamic endpoint for this specific oligonucleotide is well-characterized. In a pivotal double-blind, placebo-controlled registration study, once-weekly subcutaneous administration of mipomersen at 200 mg resulted in a mean reduction in low-density lipoprotein cholesterol (LDL-C) of approximately 25% from baseline [1]. Additionally, it has been shown to lower plasma lipoprotein(a) [Lp(a)] by 20-50% in Phase 3 trials [2]. These effects are a direct result of its sequence-specific targeting of the apoB-100 mRNA transcript, leading to reduced hepatic synthesis of apoB-100-containing lipoproteins.

Pharmacodynamics Lipid-lowering Clinical Trial Apolipoprotein B

Comparative Safety Profile: Hepatotoxicity Risk Relative to Other ASOs

While 2'-MOE gapmers generally have an improved safety profile compared to first-generation ASOs, the specific sequence of mipomersen is associated with a notable risk of hepatotoxicity. This is characterized by an increased frequency of elevated serum transaminases (ALT/AST) >3x the upper limit of normal (ULN) and hepatic steatosis [1]. This toxicity profile is more severe than that of other FDA-approved ASOs like nusinersen, and was a primary reason for its market withdrawal. For instance, in a safety review of injectable lipid-lowering drugs, mipomersen use is mainly associated with hepatosteatosis and increased transaminases (>3x ULN), a profile distinct from PCSK9 inhibitors like evolocumab [2].

Hepatotoxicity Drug Safety Adverse Events Preclinical Toxicology

Recommended Experimental Applications for Mipomersen Sodium in Research


Positive Control for In Vivo Hepatotoxicity Studies of Novel Oligonucleotides

Due to its well-documented and quantifiable association with hepatotoxicity, including hepatosteatosis and significant transaminase elevations [1], this compound serves as an ideal positive control for evaluating the safety profile of next-generation antisense therapeutics. Its use allows for direct comparison of liver toxicity signals and helps to benchmark the relative safety of new chemical entities.

Benchmark for Evaluating Liver-Targeted ASO Pharmacokinetics and Biodistribution

The compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, including a long tissue half-life of ~20 days in mice and a consistent liver-to-plasma partition ratio of approximately 6000:1 across species, are exceptionally well-characterized [2]. This makes it a valuable benchmark for validating new methods for ASO quantification in tissues [3] and for comparing the PK/PD relationships of novel liver-targeting oligonucleotide formulations.

Reference Standard for ApoB Gene Silencing Studies in Lipid Metabolism Research

The compound's specific and quantifiable effect of lowering LDL-C by approximately 25% and Lp(a) by 20-50% provides a robust, reproducible pharmacodynamic endpoint [4]. It can be used as a reference standard in animal models of hypercholesterolemia (e.g., high-fat-fed mice, transgenic human apoB mice) to compare the efficacy of novel genetic or pharmacologic interventions designed to modulate apoB-100 synthesis or lipoprotein metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Inotersen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.